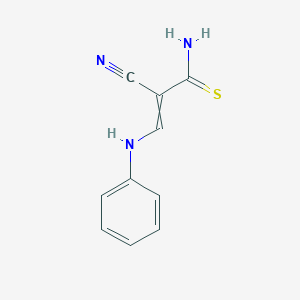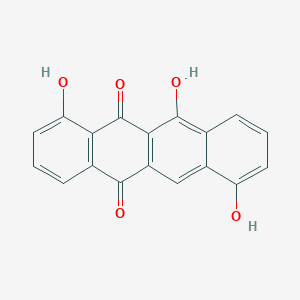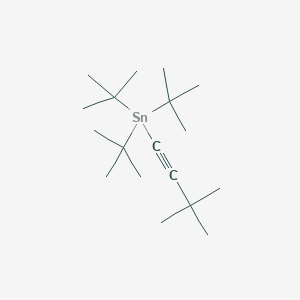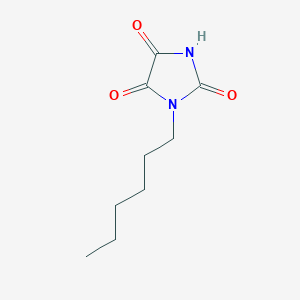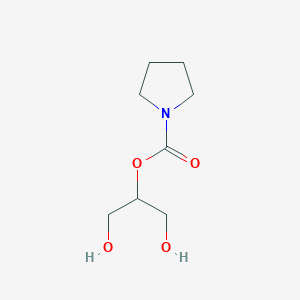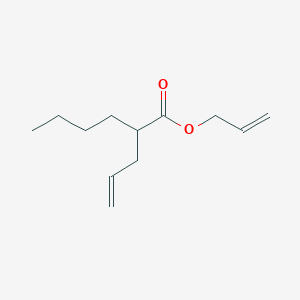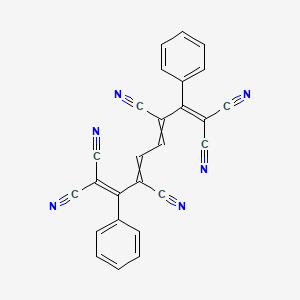
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile is an organic compound characterized by its unique structure, which includes multiple phenyl groups and nitrile functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of suitable precursors under controlled conditions to form the desired tetraene structure with phenyl and nitrile groups. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and maintaining cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines .
Aplicaciones Científicas De Investigación
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrile groups can form strong interactions with various enzymes and receptors, influencing their activity. Additionally, its conjugated tetraene structure allows it to participate in electron transfer processes, which can affect cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Diphenyl-1,3,5,7-octatetraene: Similar in structure but lacks the nitrile groups, affecting its reactivity and applications.
2,6-Dimethyl-1,3,5,7-octatetraene: Contains methyl groups instead of phenyl groups, leading to different chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research fields .
Propiedades
Número CAS |
106577-45-1 |
|---|---|
Fórmula molecular |
C26H12N6 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2,7-diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile |
InChI |
InChI=1S/C26H12N6/c27-13-21(25(23(15-29)16-30)19-7-3-1-4-8-19)11-12-22(14-28)26(24(17-31)18-32)20-9-5-2-6-10-20/h1-12H |
Clave InChI |
KGRRTTZTLKJBME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(=CC=C(C#N)C(=C(C#N)C#N)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



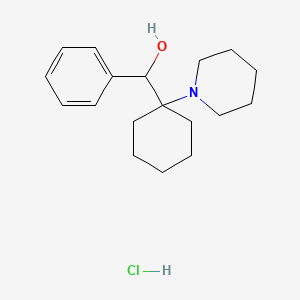
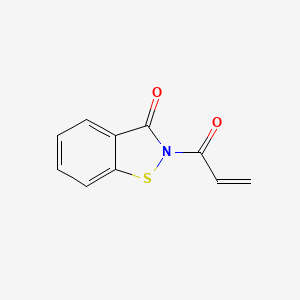
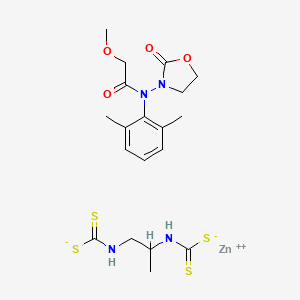
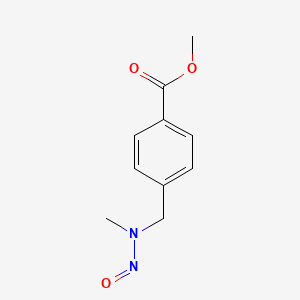
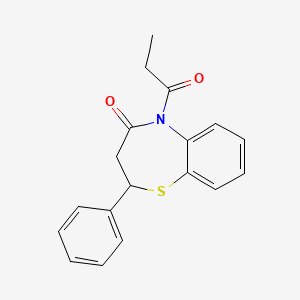
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
